The compound 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. It features a unique combination of a benzofuro[3,2-d]pyrimidine core and various functional groups, which may contribute to its biological activity. The molecular formula for this compound is and it has a molecular weight of approximately 365.85 g/mol.
This compound is primarily referenced in chemical databases such as PubChem and BenchChem, where detailed information about its structure, synthesis, and properties can be found. The InChI key for this compound is GNYHMFMPAMLLIT-UHFFFAOYSA-N, which provides a unique identifier for chemical substances.
The compound falls under the category of sulfanyl-containing acetamides and is related to pyrimidine derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.
The synthesis of 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-chloro-4-methylphenyl)acetamide can be approached through several methods, typically involving multi-step reactions that incorporate various reagents and conditions.
The molecular structure of the compound consists of several key components:
InChI=1S/C19H15N3O3S/c1-24-15-9-5-3-7-13(15)22-16(23)10-26-19-18-17(20-11-21-19)12-6-2-4-8-14(12)25-18/h2-9,11H,10H2,1H3,(H,22,23)Chemical reactions involving this compound may include:
The mechanism by which this compound exerts its biological effects likely involves:
Key computed properties include:
This compound has potential applications in:
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3